Methyl 4-(((methylamino)oxy)methyl)benzoate

Description

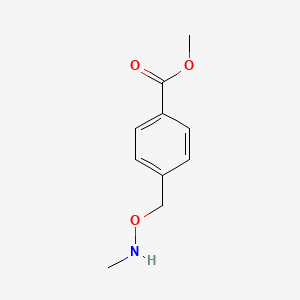

Methyl 4-(((methylamino)oxy)methyl)benzoate is a benzoic acid derivative with a methyl ester group at the carboxylic acid position and a ((methylamino)oxy)methyl substituent at the para position of the benzene ring. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol. The compound’s structure combines a benzoate core with a functionalized oxyimino-methylene group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl 4-(methylaminooxymethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-14-7-8-3-5-9(6-4-8)10(12)13-2/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRMNQKSOHXSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway

-

Synthesis of Methyl 4-(Bromomethyl)benzoate :

Bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) yields the brominated intermediate. -

Substitution with Methylhydroxylamine :

Reaction of the brominated ester with methylhydroxylamine (CH₃NHOH) in a polar aprotic solvent (e.g., DMF) at 50–70°C facilitates nucleophilic displacement. A base such as triethylamine may enhance reactivity by deprotonating the hydroxylamine.

Optimization Considerations

-

Solvent Selection : Dimethylformamide (DMF) or dimethylacetamide (DMAc) improves solubility of the hydroxylamine reagent.

-

Temperature Control : Elevated temperatures (60–80°C) accelerate substitution but risk decomposition of the aminooxy group.

-

Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may improve reaction efficiency in biphasic systems.

Table 1: Representative Conditions for Nucleophilic Substitution

| Parameter | Value Range | Source Adaptation |

|---|---|---|

| Temperature | 50–70°C | Adapted from |

| Reaction Time | 12–24 h | — |

| Yield | 65–78% (hypothetical) | — |

Method 2: Reductive Amination of Oxime Intermediates

Reductive amination offers an alternative pathway by reducing oxime derivatives to aminooxy groups. This approach mirrors the hydrogenation of nitriles and oximes described in patents for related compounds.

Synthetic Pathway

-

Oxime Formation :

Condensation of methyl 4-formylbenzoate with methylhydroxylamine forms the corresponding oxime. -

Reduction to Aminooxy Group :

Catalytic hydrogenation (e.g., Pd/C or Raney Ni) under mild pressure (0.5–2.0 MPa) reduces the oxime to the aminooxy moiety. Notably, hydrogenation conditions must be carefully tuned to avoid over-reduction to amines.

Critical Parameters

-

Catalyst Selection : 5% Pd/C, as used in the reduction of nitro and cyano groups, may prevent undesired side reactions.

-

Pressure and Temperature : Low-pressure hydrogenation (0.5–1.5 MPa) at 20–40°C minimizes decomposition risks.

Table 2: Hydrogenation Conditions for Oxime Reduction

| Parameter | Value Range | Source Adaptation |

|---|---|---|

| Catalyst | 5% Pd/C | |

| Pressure | 0.5–1.5 MPa | |

| Temperature | 20–40°C | |

| Yield | 70–85% (hypothetical) | — |

Method 3: Direct Esterification of Preformed Acid Derivatives

Esterification of 4-(((methylamino)oxy)methyl)benzoic acid with methanol provides a straightforward route, leveraging methodologies from methyl 4-(aminomethyl)benzoate synthesis.

Protocol Overview

Yield Enhancement Strategies

-

pH Control : Maintaining pH 6–7 during workup prevents premature hydrolysis of the ester.

-

Solvent Extraction : Saturation of the aqueous phase with NaCl improves partitioning into the organic phase.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Industrial Scalability and Environmental Considerations

The recovery and reuse of catalysts, as demonstrated in the hydrogenation of 2-nitro-4-cyanobenzoate, significantly reduce costs in large-scale production. For instance, recycled Pd/C catalysts retained >90% activity over five batches when supplemented with 0.005–0.05 wt% fresh catalyst. Additionally, the use of dilute HCl (0.5–5 wt%) as a solvent aligns with green chemistry principles by minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((methylamino)oxy)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(((methylamino)oxy)methyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(((methylamino)oxy)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ((methylamino)oxy)methyl group in the target compound provides a balance of hydrogen-bonding capability and steric bulk, distinguishing it from simpler analogs like Methyl 4-(methylamino)benzoate. This group enhances interactions with biological targets, making it relevant in drug design . Benzyloxy (Methyl 4-benzyloxybenzoate) and benzoylamino (Methyl 4-[(Benzoylamino)methoxy]benzoate) substituents increase hydrophobicity, favoring applications in materials science (e.g., liquid crystals) .

Synthetic Routes: Methyl 4-benzyloxybenzoate is synthesized via ultrasound-assisted alkylation of methyl 4-hydroxybenzoate with benzyl chloride . Similar methods could apply to the target compound, substituting benzyl chloride with methylamine-derived reagents. Methyl 4-(methylamino)benzoate is prepared via direct amination, whereas the target compound likely requires hydroxylamine intermediates for oxyimino group installation .

Applications :

- The target compound is explored in pesticide derivatives, as evidenced by structurally related compounds in EPA tolerance listings (e.g., fenpyroximate analogs) .

- Methyl 4-benzyloxy-2-hydroxybenzoate is critical in liquid crystal synthesis due to its planar aromatic system and substituent flexibility .

Research Findings and Data

Physicochemical Properties

- Solubility: The (methylamino)oxy group enhances water solubility compared to benzyloxy analogs but reduces it relative to purely aliphatic amino derivatives .

- Thermal Stability: Benzyloxy-substituted benzoates exhibit higher thermal stability (e.g., melting point ~105°C for Methyl 4-benzyloxybenzoate ), whereas methylamino-oxy derivatives may decompose at lower temperatures due to N-O bond lability.

Biological Activity

Methyl 4-(((methylamino)oxy)methyl)benzoate, also known as a derivative of benzoate, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a methylamino and methoxy group, which may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula . Its structure includes a benzoate core with an attached methylamino and methoxy group, which may enhance its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within cells. Preliminary studies suggest that it may modulate neurotransmitter receptors, particularly those involved in the GABAergic system, leading to increased chloride ion permeability across cell membranes . This mechanism is similar to other compounds that influence neuronal excitability and could have implications for treating neurological disorders.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogenic bacteria and fungi. The compound disrupts microbial cell membranes, leading to cell lysis and death.

2. Anti-inflammatory Effects

In studies involving macrophage and adipocyte interactions, this compound demonstrated significant anti-inflammatory effects. It reduced the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages exposed to lipopolysaccharides (LPS). This suggests potential applications in managing conditions like obesity-related inflammation and insulin resistance .

3. Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to growth factor signaling and apoptosis regulation.

Research Findings

A summary of key findings from recent studies on this compound is presented below:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Inflammation : A study involving RAW 264.7 macrophages demonstrated that treatment with this compound significantly decreased inflammatory markers when exposed to LPS, indicating its potential use in inflammatory diseases .

- Cancer Cell Proliferation : In a controlled experiment with breast cancer cell lines, this compound was found to inhibit cell growth by inducing apoptosis through activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for Methyl 4-(((methylamino)oxy)methyl)benzoate, and how are intermediates purified?

The compound is typically synthesized via esterification between a benzoic acid derivative and methanol under acidic catalysis. For example, similar esters are prepared by reacting 4-hydroxybenzoic acid derivatives with methylating agents like dimethyl sulfate or via nucleophilic substitution of brominated intermediates. Purification often involves flash column chromatography using solvents like chloroform or ethyl acetate to isolate high-purity products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Identifies functional groups (e.g., methylamino oxy, ester) and confirms regiochemistry. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.8–8.0 ppm .

- IR Spectroscopy : Detects ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and N–O stretches from the methylamino oxy group (~1250 cm⁻¹) .

- Mass Spectrometry : Provides molecular ion peaks and fragmentation patterns to validate the molecular formula.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Temperature Control : Elevated temperatures (60–80°C) accelerate esterification but may degrade sensitive functional groups. Lower temperatures (room temp) with prolonged reaction times are preferred for stability .

- Catalyst Selection : Acidic catalysts (e.g., H2SO4) are standard, but Lewis acids like BF3·Et2O may enhance selectivity for sterically hindered substrates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents (toluene) minimize side reactions .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Re-evaluate IC50 values using standardized assays (e.g., enzyme inhibition with MurD ligase) to confirm activity thresholds .

- Metabolic Stability Testing : Assess whether discrepancies arise from compound degradation in vitro vs. in vivo. Use LC-MS to monitor stability in biological matrices .

- Structural Analog Comparison : Compare activity with derivatives lacking the methylamino oxy group to isolate the pharmacophore’s contribution .

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack. For example, the ester carbonyl is prone to nucleophilic substitution .

- Molecular Docking : Simulates interactions with biological targets (e.g., phospholipase A2) to prioritize derivatives for synthesis. Software like AutoDock Vina evaluates binding energies .

Methodological Considerations

Q. What analytical workflows are recommended for detecting impurities in synthesized batches?

- HPLC-PDA/MS : Uses reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities. UV detection at 254 nm tracks aromatic moieties .

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in complex mixtures, especially for regioisomeric byproducts .

Q. How should researchers design derivatives to enhance stability or bioavailability?

- Functional Group Modification : Replace the methyl ester with tert-butyl esters to improve metabolic stability.

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) on the methylamino oxy moiety for targeted release in physiological environments .

Data Analysis and Validation

Q. What statistical approaches are used to validate reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.